1-(Pyridin-4-ylmethyl)piperazine
Overview
Description
1-(Pyridin-4-ylmethyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazinyl glutamate pyridines, including derivatives of "1-(Pyridin-4-ylmethyl)piperazine," have shown potential as orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation. This is particularly relevant for developing treatments for cardiovascular diseases (Parlow et al., 2010).
Certain derivatives have been identified as potential dopamine D4 receptor ligands, indicating their possible use in the treatment of neurological and psychiatric disorders (Gu-ca, 2014); (Fang-wei, 2013).
Novel compounds containing the "this compound" moiety have been synthesized for potential medicinal chemistry applications, including treatments for central nervous system disorders (Balaraju, Kalyani, & Laxminarayana, 2019).
A scalable and facile process for preparing N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been developed. This compound has potential applications in treating central nervous system disorders (Wei et al., 2016).
Some derivatives have shown potential in improving memory when administered orally to mice, suggesting their use in cognitive-enhancing therapies (Ming-zhu, 2008).
Certain piperazine derivatives have demonstrated promising anticancer activity, offering potential applications in cancer therapy (Kumar et al., 2013).
Piperazinyl pyrazolo[1,5-a]pyridines have been investigated as G protein-biased dopaminergics, indicating their potential use as novel antipsychotic therapeutics (Möller et al., 2017).
Some compounds containing the "this compound" structure have shown antimicrobial activity against various bacteria and fungi, suggesting their use in pharmaceuticals and food processing (Patel et al., 2012).
Mechanism of Action
Target of Action
It is known that piperazine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways depending on the specific derivative and its target .
Biochemical Pathways
Piperazine derivatives are known to affect a wide range of biochemical pathways, again depending on the specific derivative and its target .
Result of Action
Piperazine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its target .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLSJPLCLKCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355605 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-74-1 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(pyridin-4-yl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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